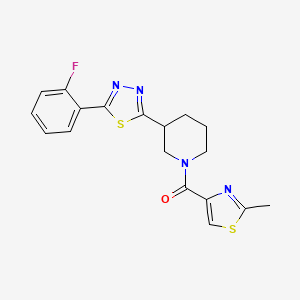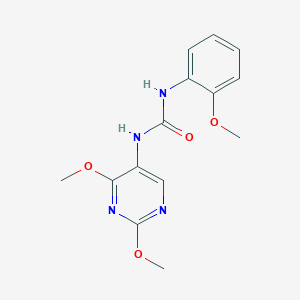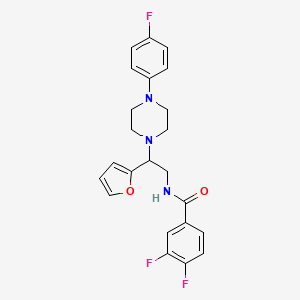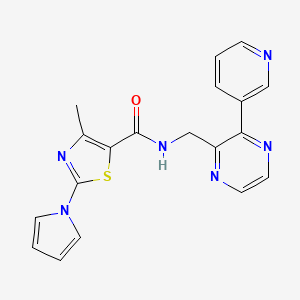![molecular formula C18H17BrN4O2S B2538598 6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179489-92-9](/img/structure/B2538598.png)
6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide" is a derivative of the 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class. These compounds are of significant interest due to their diverse biological activities, which include potential phosphodiesterase-4 inhibition, antitumor activity, antioxidant ability, and analgesic/anti-inflammatory effects.
Synthesis Analysis
The synthesis of related 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives typically involves the cyclization of amino-triazole-thiol compounds with substituted acetophenones or bromoacetophenones. For instance, the synthesis of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides was achieved by reacting 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide in ethyl acetate . Similar synthetic strategies are employed across the literature for the preparation of various substituted derivatives .
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. For example, the crystal structure of a 3-ethyl derivative was determined by X-ray diffraction, revealing a monoclinic space group with specific cell dimensions . Similarly, the structure of a 3-(3-hydroxypropyl) derivative was elucidated using a combination of elemental analysis, IR, 1H NMR, 13C NMR, and X-ray diffraction .
Chemical Reactions Analysis
The chemical reactivity of these compounds is largely influenced by their functional groups and the presence of the triazolo[3,4-b][1,3,4]thiadiazine core. The literature does not provide extensive details on the chemical reactions these specific compounds undergo, but their biological activities suggest interactions with various biological targets, such as phosphodiesterase-4, cancer cell lines, and inflammatory pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives, such as solubility, stability, and melting points, are not extensively discussed in the provided papers. However, the biological activity assays imply that these compounds are sufficiently stable and bioavailable to exert their effects in biological systems. For instance, the antitumor activity was assessed in vitro on various cancer cell lines, indicating that these compounds can interact with cellular components effectively .
Relevant Case Studies
Several studies have demonstrated the potential of 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives in various biological applications. For example, a series of these compounds showed promising antitumor activity against a wide range of cancer cell lines, suggesting their potential as anticancer agents . Another study found that certain derivatives possess significant analgesic and anti-inflammatory activities without inducing gastric lesions, highlighting their therapeutic potential . Additionally, some derivatives have been shown to exhibit antioxidant abilities, which could be beneficial in managing oxidative stress-related conditions .
科学的研究の応用
Antitumor Activity
Research has focused on the synthesis and antitumor activities of derivatives of 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, including the evaluation of their efficacy against various cancer cell lines. A study demonstrated that these compounds exhibit antineoplastic activity against a broad range of cancer cells, highlighting their potential as core structures for developing new anticancer agents. The study involved synthesizing these derivatives and testing them on 60 different lines of tumor cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. The results indicated that some derivatives show high levels of antitumor activity, particularly against MDA-MB-468 breast cancer cells, suggesting their promise for therapeutic application in cancer treatment (Yanchenko, Fedchenkova, & Demchenko, 2020).
Tubulin Inhibition for Anticancer Drug Discovery
Another significant application involves the design and synthesis of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors, showcasing antiproliferative activities against various human cancer cell lines at nanomolar levels. These compounds, particularly one denoted as compound 6i, demonstrated exceptional antiproliferative activity and were found to inhibit tubulin polymerization effectively, disrupting microtubule/tubulin dynamics. The study highlighted the compound's potential as a promising lead for new anticancer drug discovery (Xu et al., 2017).
Structural and Molecular Study
Research also extends to the structural and molecular study of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives, focusing on their synthesis, characterization, and potential biological activities. One such study synthesized two novel derivatives, demonstrating their analgesic and anti-inflammatory activities through various spectroscopic techniques and X-ray single crystal diffraction. This research provides insights into the structural properties that contribute to their biological activities, offering a foundation for further development in pharmaceutical applications (Kaynak, Aytaç, & Tozkoparan, 2010).
Antimicrobial Activity
Additionally, the synthesis and evaluation of antimicrobial activities of fused heterocyclic 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been explored. These studies aim to develop compounds with marked biological activities, potentially leading to the creation of new and safer antifungal agents. Some synthesized compounds showed promising results in antimicrobial evaluations, indicating their potential for further exploration in developing antimicrobial drugs (Sahu, Ganguly, & Kaushik, 2014).
特性
IUPAC Name |
6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S.BrH/c1-23-14-8-6-12(7-9-14)17-19-20-18-22(17)21-16(11-25-18)13-4-3-5-15(10-13)24-2;/h3-10H,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWELMOXPOQFNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2538516.png)
![(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2538517.png)
![tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2538518.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2538519.png)
![3-(2-Methoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2538520.png)






![N-(2,5-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2538536.png)
